molecular formula C20H17NO5S B496771 N-(dibenzo[b,d]furan-3-yl)-2,5-dimethoxybenzenesulfonamide

N-(dibenzo[b,d]furan-3-yl)-2,5-dimethoxybenzenesulfonamide

Cat. No.: B496771
M. Wt: 383.4g/mol
InChI Key: PGCVUWGLMIXHMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(dibenzo[b,d]furan-3-yl)-2,5-dimethoxybenzenesulfonamide is a complex organic compound with the molecular formula C20H17NO5S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(dibenzo[b,d]furan-3-yl)-2,5-dimethoxybenzenesulfonamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions and the use of advanced catalytic systems are crucial for efficient industrial production .

Chemical Reactions Analysis

Types of Reactions

N-(dibenzo[b,d]furan-3-yl)-2,5-dimethoxybenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(dibenzo[b,d]furan-3-yl)-2,5-dimethoxybenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as enzyme inhibitors or drug candidates.

    Industry: It is used in the development of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action of N-(dibenzo[b,d]furan-3-yl)-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to diverse effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(dibenzo[b,d]furan-3-yl)-2,5-dimethoxybenzenesulfonamide is unique due to its combination of the dibenzofuran core and the benzenesulfonamide group.

Properties

Molecular Formula

C20H17NO5S

Molecular Weight

383.4g/mol

IUPAC Name

N-dibenzofuran-3-yl-2,5-dimethoxybenzenesulfonamide

InChI

InChI=1S/C20H17NO5S/c1-24-14-8-10-18(25-2)20(12-14)27(22,23)21-13-7-9-16-15-5-3-4-6-17(15)26-19(16)11-13/h3-12,21H,1-2H3

InChI Key

PGCVUWGLMIXHMT-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4O3

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4O3

Origin of Product

United States

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